molecular formula C10H6Cl2N2O2S B1324961 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid CAS No. 952182-44-4

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1324961
CAS RN: 952182-44-4
M. Wt: 289.14 g/mol
InChI Key: AWSZMFQURKXDAR-UHFFFAOYSA-N
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Description

3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides .


Synthesis Analysis

3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . It consists of an aniline ring substituted with two chlorine atoms .


Chemical Reactions Analysis

3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides. It can decompose at low pH. Hydrochloric acid accelerates decomposition. It reacts at temperatures above 356°F in the presence of ferric chloride .


Physical And Chemical Properties Analysis

3,4-Dichloroaniline appears as light tan to dark gray crystals or brown solid . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage . It is insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities

A study focused on synthesizing novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, which are structurally related to 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid. These compounds exhibited significant fungicidal and antiviral activities, indicating potential applications in agriculture and virology (Li Fengyun et al., 2015).

Antibacterial Studies

Another research synthesized 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives, closely related to your compound of interest. These derivatives demonstrated promising antibacterial properties, suggesting their potential in developing new antibacterial agents (Zina K. Al Dulaimy et al., 2017).

Application in Protein Mimicry

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, similar to this compound, have been used in creating constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets, which has implications in biochemical research and drug design (L. Mathieu et al., 2015).

Mild Steel Anti-Corrosion Potential

A study on thiazole hydrazones, structurally similar to your compound of interest, demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic media. This suggests potential industrial applications in corrosion prevention (Turuvekere K. Chaitra et al., 2016).

Safety and Hazards

3,4-Dichloroaniline is highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled . It can cause skin irritation and severe eye irritation . When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides .

Future Directions

There is ongoing research into the toxicokinetics of 3,4-Dichloroaniline in early life stages of Zebrafish (Danio rerio) . This research contributes to our knowledge of chemical dynamics in toxicity tests, which will aid in defining suitable exposure conditions for future studies .

Mechanism of Action

Target of Action

The compound 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid, also known as 2-((3,4-Dichlorophenyl)amino)thiazole-4-carboxylic acid, is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides

Mode of Action

It is known that 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties .

Biochemical Pathways

The compound is involved in the degradation of the herbicide propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA) . A microbial consortium, constituted by nine bacterial genera, was selected for this process . The degradation intermediates identified by GC-MS analysis include 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .

Result of Action

The result of the action of this compound is the degradation of 3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides . This degradation helps in reducing the environmental contamination caused by 34DCA .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of the herbicide propanil, its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), and the herbicide adjuvants is carried out in a continuous small-scale bioprocess . This process involves a microbial consortium, which was selected from soil potentially contaminated with herbicides .

properties

IUPAC Name

2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZMFQURKXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204339
Record name 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-44-4
Record name 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (275 mg) was prepared according to General Procedure B using (3,4-dichloro-phenyl)-thiourea (220 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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